3-cyclopropyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Overview
Description
“3-cyclopropyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine” is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of cyclopropyl, naphthyl, and trifluoromethyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-cyclopropyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.
Attachment of the Naphthyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using naphthyl boronic acids or halides.
Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or naphthyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the isoxazole ring or the trifluoromethyl group, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or defluorinated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, particularly those involving the central nervous system.
Industry: As a precursor for the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or ion channels, modulating their activity. The presence of the trifluoromethyl group may enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that may exhibit similar steric and electronic effects.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups that may have similar pharmacokinetic properties.
Uniqueness
“3-cyclopropyl-6-(1-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-6-naphthalen-1-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O/c21-20(22,23)15-10-16(14-7-3-5-11-4-1-2-6-13(11)14)24-19-17(15)18(25-26-19)12-8-9-12/h1-7,10,12H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBDFHDHAQTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CC5=CC=CC=C54)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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